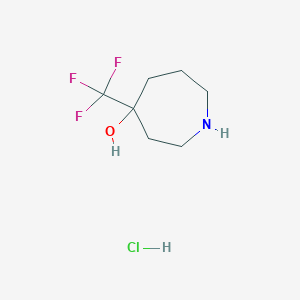
4-(Trifluoromethyl)azepan-4-ol hydrochloride
Overview
Description
4-(Trifluoromethyl)azepan-4-ol hydrochloride is a chemical compound with the CAS Number: 1638764-95-0 . It has a molecular weight of 219.63 and its IUPAC name is 4-(trifluoromethyl)azepan-4-ol hydrochloride . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 4-(Trifluoromethyl)azepan-4-ol hydrochloride is 1S/C7H12F3NO.ClH/c8-7(9,10)6(12)2-1-4-11-5-3-6;/h11-12H,1-5H2;1H . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
4-(Trifluoromethyl)azepan-4-ol hydrochloride appears as a yellow to brown sticky oil to solid . The compound is typically stored at temperatures between 2-8°C .Scientific Research Applications
Pharmaceutical Significance of Azepane-based Compounds
Azepane-based compounds, including derivatives like 4-(Trifluoromethyl)azepan-4-ol hydrochloride, exhibit a wide range of pharmacological properties due to their structural diversity. This diversity makes them valuable in discovering new therapeutic agents. Research has focused on developing less toxic, cost-effective, and highly active azepane-containing analogs for various therapeutic applications. These include treatments for cancer, tuberculosis, Alzheimer's disease, and antimicrobial therapies, among others. Azepane-based compounds are also explored as histamine H3 receptor inhibitors, α-glucosidase inhibitors, and anticonvulsants. The structure-activity relationship (SAR) and molecular docking studies of these compounds are crucial for identifying potential bioactive compounds for future drug development. Over 20 azepane-based drugs have already been approved by the FDA, highlighting their significant pharmaceutical impact (Gao-Feng Zha et al., 2019).
Azepane, Azepinone, and Azepine in Drug Synthesis
Seven-membered heterocyclic compounds such as Azepane and its derivatives play a crucial role in pharmacology and therapeutics. The synthesis, reactions, and biological properties of these compounds have been explored extensively over the past fifty years. Various synthetic methods have been developed, including ring expansion and the use of acyclic phosphorus-containing reagents. These compounds demonstrate a broad spectrum of pharmacological activities, making them of great interest for further research and development in the pharmaceutical industry (Manvinder Kaur et al., 2021).
Synthesis and Transformation of 4-Phosphorylated Derivatives of 1,3-Azoles
The synthesis and chemical properties of 4-phosphorylated 1,3-azoles, including oxazoles, thiazoles, and imidazoles, have been a subject of research. These compounds are synthesized using various methods, including the cross-coupling of halogenimidazoles and dialkyl phosphites. They exhibit a wide range of biological activities, such as insectoacaricidal, antihypertensive, and neurodegenerative effects, making them important in the development of new pharmaceuticals (E. Abdurakhmanova et al., 2018).
Safety And Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and providing appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
4-(trifluoromethyl)azepan-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(12)2-1-4-11-5-3-6;/h11-12H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZVRWLXSOJGBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)(C(F)(F)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)azepan-4-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



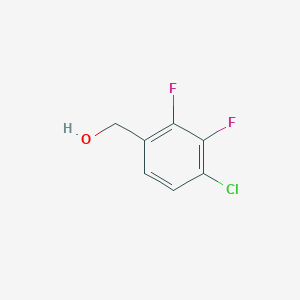
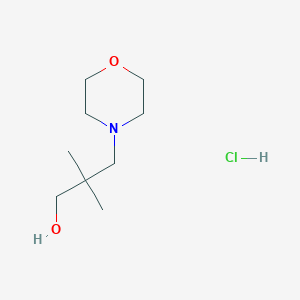
iodonium Trifluoromethanesulfonate](/img/structure/B1459738.png)
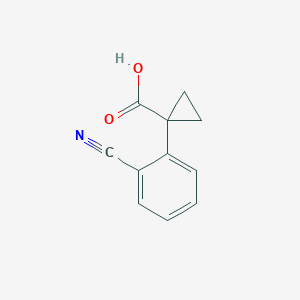

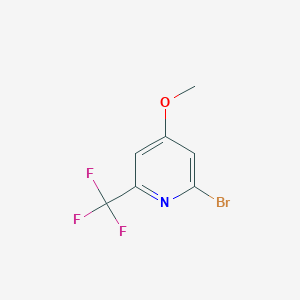

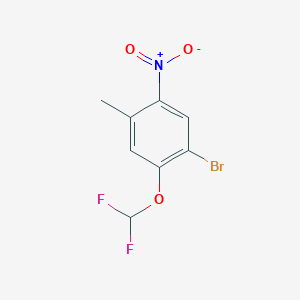
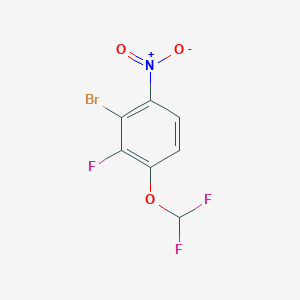
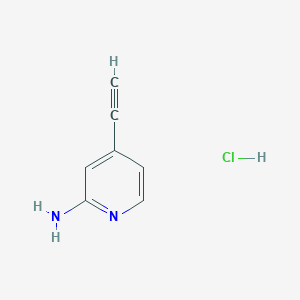

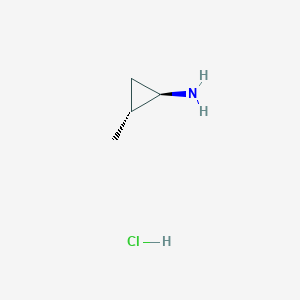
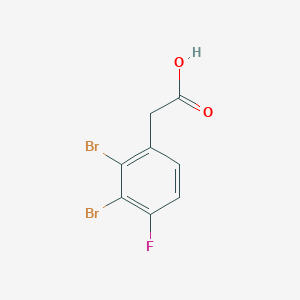
![2-[5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-2-yl]acetic acid](/img/structure/B1459757.png)